2-Chloro-4-nitroanisole

Catalog No.
S587531
CAS No.
4920-79-0
M.F
C7H6ClNO3
M. Wt
187.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-nitroanisole

CAS Number

4920-79-0

Product Name

2-Chloro-4-nitroanisole

IUPAC Name

2-chloro-1-methoxy-4-nitrobenzene

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

InChI

InChI=1S/C7H6ClNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3

InChI Key

DLJPNXLHWMRQIQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Synonyms

2-chloro-4-nitroanisole, o-chloro-p-nitroanisole

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Synthesis and Characterization:

-Chloro-4-nitroanisole (C7H6ClNO3) is a synthetic organic compound with various applications in scientific research. Its synthesis involves different methods, including nitration of 2-chloroanisole, chlorination of 4-nitroanisole, and other multistep processes.[1,2]

Researchers often characterize 2-chloro-4-nitroanisole using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]

Applications in Organic Chemistry:

2-Chloro-4-nitroanisole serves as a valuable intermediate in organic synthesis due to the presence of both electron-withdrawing groups (chloro and nitro) on the aromatic ring. These groups activate the ring towards nucleophilic substitution reactions, allowing researchers to introduce various functional groups, leading to diverse new molecules. [, ]

For example, researchers have employed 2-chloro-4-nitroanisole in the synthesis of:

  • Pharmaceutical compounds: Certain drugs and drug candidates by replacing the chloro group with different substituents. []
  • Liquid crystals: By introducing specific functional groups, researchers can tailor the properties of liquid crystals for various applications. []
  • Dye precursors: By introducing chromophores (light-absorbing groups), researchers can create new dyes with desired colors and properties. []

Other Potential Applications:

Beyond organic synthesis, 2-Chloro-4-nitroanisole exhibits potential applications in other research areas, including:

  • Material science: As a potential precursor for the development of new materials with specific electronic or optical properties. []
  • Biomedical research: As a potential probe molecule for studying biological processes due to its unique chemical properties. []

2-Chloro-4-nitroanisole is an organic compound characterized by the presence of a chloro group and a nitro group attached to an anisole structure. Its chemical formula is C₇H₆ClN₃O₂, and it has a molecular weight of approximately 173.57 g/mol. This compound is typically a yellow crystalline solid that is slightly soluble in water but more soluble in organic solvents. The chloro and nitro substituents on the aromatic ring significantly influence its chemical reactivity and biological activity.

, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts or metal hydrides.
  • Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate .

These reactions highlight the compound's versatility in organic synthesis, allowing for the formation of various derivatives.

The biological activity of 2-chloro-4-nitroanisole has been studied primarily in the context of its interactions with microbial enzymes. It acts as a substrate for specific bacterial enzyme systems, particularly in the degradation pathways of certain bacteria such as Rhodococcus sp. strain MB-P1. The compound undergoes enzymatic transformations that lead to the removal of the nitro group, resulting in products like 4-amino-3-chlorophenol. This degradation pathway is significant as it indicates potential bioremediation applications.

In laboratory studies, 2-chloro-4-nitroanisole has been shown to influence cellular processes, affecting cell signaling pathways and gene expression. Its degradation leads to the release of various metabolites that can impact cellular metabolism, highlighting its potential effects on microbial ecology.

The synthesis of 2-chloro-4-nitroanisole typically involves a multi-step process:

  • Nitration of Anisole: Anisole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroanisole.
  • Chlorination: The resulting 4-nitroanisole undergoes chlorination, often using reagents such as thionyl chloride or phosphorus pentachloride, to introduce the chlorine atom at the second position .

In industrial settings, continuous flow reactors may be employed to optimize yield and minimize by-products during these reactions.

Research into the interactions of 2-chloro-4-nitroanisole with biological systems has revealed its role as a substrate for specific enzymes involved in microbial degradation. Studies have shown that it binds to flavin-dependent monooxygenases, which catalyze its transformation into less harmful products. This interaction is crucial for understanding its environmental impact and potential use in bioremediation strategies .

Several compounds are structurally similar to 2-chloro-4-nitroanisole, including:

  • 4-Nitrophenol: A simple phenolic compound known for its use in synthesizing dyes and pesticides.
  • 2-Chloro-4-nitrophenol: Similar in structure but differs by having a hydroxyl group instead of a methoxy group.
  • Anisole: A simpler ether compound without the nitro or chloro substituents.

Comparison Table

Compound NameStructure Features
2-Chloro-4-nitroanisoleChloro and nitro groups on anisoleOrganic synthesis, bioremediation
4-NitrophenolNitro group on phenolDyes, pesticides
2-Chloro-4-nitrophenolHydroxyl and nitro groupsIntermediate for pharmaceuticals
AnisoleMethoxy group onlySolvent, fragrance

2-Chloro-4-nitroanisole's unique combination of functional groups allows it to participate in specific

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution represents a fundamental approach for the synthesis of 2-chloro-4-nitroanisole, leveraging the electron-withdrawing properties of the nitro group to facilitate nucleophilic attack on aromatic systems [3]. The mechanism proceeds through the formation of a negatively charged intermediate, commonly referred to as the Meisenheimer complex, which is stabilized by electron-withdrawing substituents such as nitro groups positioned ortho or para to the leaving group [6].

The electron-poor nature of nitroaromatic compounds makes them particularly susceptible to nucleophilic attack, as the aromatic ring becomes electrophilic due to the presence of strong electron-withdrawing groups [3]. This reactivity pattern is exploited in industrial synthesis routes where the introduction of chlorine or nitro groups can be achieved through selective substitution reactions [6].

Chlorination of 4-Nitroanisole Derivatives

The chlorination of 4-nitroanisole derivatives represents a highly efficient synthetic pathway for accessing 2-chloro-4-nitroanisole with excellent yields and selectivity [1]. Recent advances in chlorination methodology have demonstrated the use of N-chloro-N-(phenylsulfonyl)benzene sulfonamide as an effective chlorinating agent under mild conditions [1]. This approach yields 2-chloro-4-nitroanisole with remarkable efficiency, achieving 98.5% yield and 98.9% purity in reaction times as short as 10-15 minutes at ambient temperature [1].

The general procedure involves dissolving 4-nitroanisole in specially dried acetonitrile, followed by the addition of the chlorinating agent in stoichiometric amounts [1]. The reaction proceeds rapidly at room temperature, with monitoring by gas chromatography indicating complete conversion within the specified timeframe [1]. Post-reaction workup involves solvent removal under reduced pressure and extraction with methylene chloride, followed by washing with sodium bicarbonate solution to remove acidic impurities [1].

This chlorination approach offers significant advantages over traditional methods, including reduced reaction times, mild operating conditions, and high selectivity for the desired regioisomer [1]. The use of specialized chlorinating reagents eliminates the need for harsh conditions typically associated with electrophilic chlorination reactions [1].

Nitration of Chloroanisole Precursors

The nitration of chloroanisole precursors provides an alternative synthetic route to 2-chloro-4-nitroanisole, utilizing well-established electrophilic aromatic substitution methodology [4]. Traditional nitration employs mixed acid systems consisting of nitric acid and sulfuric acid, where sulfuric acid functions as both a catalyst and dehydrating agent [20] [21]. The mechanism involves the generation of nitronium ions (NO2+) through protonation of nitric acid by sulfuric acid, followed by water elimination [20] [21].

Industrial nitration processes typically operate at temperatures between 40-70°C using mixed acid compositions of approximately 30% nitric acid, 56% sulfuric acid, and 14% water [4]. Under these conditions, the nitration of chloroanisole yields a mixture of isomers, with the para-nitro product (2-chloro-4-nitroanisole) comprising 63-65% of the total nitration products [4]. The ortho-nitro isomer accounts for 34-36% of the product mixture, while the meta-isomer represents only about 1% of the total yield [4].

Recent developments in nitration methodology have focused on improving selectivity and reducing environmental impact through the use of alternative nitrating systems [25] [37]. Continuous-flow microreaction processes have demonstrated exceptional performance, achieving yields of 99.3% with excellent selectivity for mononitration products [25]. These systems operate under controlled temperature conditions and incorporate waste acid recycling strategies to enhance economic viability and reduce environmental pollution [25].

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Solvent-free mechanochemical synthesis has emerged as a powerful green chemistry approach for the preparation of nitroaromatic compounds, including 2-chloro-4-nitroanisole derivatives [7] [8]. Mechanochemical processes utilize mechanical energy to drive chemical transformations, eliminating the need for traditional solvents and reducing waste generation [7] [8]. Ball milling techniques have been successfully employed for the nitration of aromatic compounds using bismuth nitrate pentahydrate and magnesium sulfate as the nitrating system [39].

The mechanochemical nitration process operates through the in situ generation of nitrogen dioxide or dinitrogen tetroxide species from the decomposition of bismuth nitrate promoted by magnesium sulfate [39]. This approach achieves complete conversion for aromatics bearing weak activating groups, while aromatics with weak deactivating groups such as chloro substituents can be nitrated with moderate conversion and excellent para/ortho selectivity ratios [39]. The selectivity enhancement observed in mechanochemical systems is attributed to the controlled generation of nitrating species and the absence of competing side reactions typical of solution-phase processes [39].

Mechanochemical synthesis offers several advantages including reduced environmental impact through elimination of organic solvents, enhanced safety due to the absence of volatile reagents, and improved atom economy [7] [8]. The technique has demonstrated scalability potential, with reactions successfully performed on multigram scales using planetary mill equipment [8]. The energy efficiency of mechanochemical processes is particularly noteworthy, as the mechanical energy input is typically lower than the thermal energy requirements of conventional solution-phase reactions [7].

Catalytic Systems for Improved Atom Economy

Catalytic systems designed for improved atom economy represent a crucial advancement in the sustainable synthesis of 2-chloro-4-nitroanisole [10] [23]. Modern catalytic approaches focus on maximizing the incorporation of starting materials into the final product while minimizing waste generation [23]. Lewis acid catalyzed nitration using ytterbium triflate or indium triflate has demonstrated exceptional atom economy values of 75-85%, significantly higher than traditional mixed acid systems [10].

The use of 5-methyl-1,3-dinitro-1H-pyrazole as a nitrating reagent in combination with ytterbium triflate catalyst represents a breakthrough in atom-economical nitration methodology [5] [10]. This system operates through the controlled release of nitronium ions, enabling precise control over the nitration process and achieving excellent yields of 85-95% for a broad range of aromatic substrates [5] [10]. The molecular weight of the nitrating reagent (172.1 g/mol) contributes to superior atom economy compared to traditional nitrating systems [10].

Density functional theory calculations have revealed that the effectiveness of these catalytic systems stems from the synergistic effects of substituent groups on the nitrating reagent [5] [10]. The "nitro effect" stabilizes the generated anion after heterolytic cleavage of the nitrogen-nitro bond, while the "methyl effect" further reduces the activation energy for bond cleavage [5] [10]. These combined effects result in a dramatic decrease in Gibbs free energy (>24 kcal/mol) for the heterolytic cleavage process when facilitated by Lewis acid catalysts [5].

Industrial-Scale Production Challenges

Purification Techniques for Isomeric Byproducts

The purification of 2-chloro-4-nitroanisole from isomeric byproducts represents one of the most significant challenges in industrial-scale production [24] [34]. Fractional crystallization has emerged as the most powerful purification technique available for achieving ultra-high purity specifications required for pharmaceutical and fine chemical applications [24] [34]. This stagewise separation technique exploits solid-liquid phase equilibria to enable the separation of multicomponent mixtures into narrow fractions with purities exceeding 99% [24] [34].

Industrial fractional crystallization processes for nitroaromatic compounds typically employ melt crystallization techniques to avoid solvent-related complications [24]. The process involves heating the isomeric mixture until molten, followed by controlled cooling to promote selective crystallization of the desired para-isomer [24]. Phase diagram analysis reveals that pure component crystals can be obtained over specific temperature and concentration ranges, with the crystalline phase consistently exhibiting higher purity than the coexisting mother liquor [24].

The separation of chloronitroaromatic isomers has been successfully demonstrated using heat pump crystallization technology, which combines energy efficiency with high separation performance [24]. This approach utilizes repetitive crystallization cycles involving crystal layer formation on cooled heat exchange surfaces, followed by controlled heating phases to remove adhering mother liquor [24]. The process achieves product purities of 99.7-99.9% while maintaining energy efficiency through heat recovery systems [24].

Alternative purification strategies include fractional distillation based on boiling point differences between isomers, though this approach typically achieves lower purities (90-95%) compared to crystallization methods [24]. Combined crystallization-distillation processes offer intermediate purification efficiency (95-99%) but require more complex equipment configurations [24]. The selection of purification technique depends on the specific purity requirements, production scale, and economic considerations of the manufacturing process [24].

Data Tables

MethodStarting MaterialsConditionsYield (%)AdvantagesDisadvantages
Nucleophilic Aromatic Substitution3,4-Dichloronitrobenzene + MethoxideAmmonia solution, 170-200°C, 3.5-8.5 MPa, 0.2-2 hours93-98High yield, industrial scaleHigh pressure, high temperature
Chlorination of 4-Nitroanisole4-Nitroanisole + Chlorinating agentN-chloro-N-(phenylsulfonyl)benzene sulfonamide, MeCN, 20-25°C, 10-15 min98.5Mild conditions, high yield, short reaction timeSpecialized reagents required
Nitration of 2-Chloroanisole2-Chloroanisole + Nitrating agentHNO3/H2SO4 (mixed acids), 40-70°C63-65 (as part of isomer mixture)Well-established method, industrial scalePoor selectivity, isomer mixture formation
Continuous Flow Microreaction2-Chloroanisole + HNO3/H2SO4Continuous flow, microreactor, 20-25°C95-99Safe, high selectivity, environmentally friendlySpecialized equipment required
ApproachCatalyst/ReagentConditionsAtom Economy (%)Environmental Benefits
Solvent-Free Mechanochemical SynthesisBi(NO3)3·5H2O/MgSO4Ball milling, room temperature85-90No solvent, reduced waste
Catalytic Systems with Improved Atom EconomyYb(OTf)3 or In(OTf)3MeCN or HFIP, 80°C75-85Catalytic amounts, reduced acid waste
Continuous Flow MicroreactionNone (microreactor design)Continuous flow, controlled temperature90-95Reduced solvent, improved safety, waste acid recycling
Electrochemical NitrationNBu4NO2 in HFIP/MeCNGraphite electrodes, divided cell80-88No mineral acids, reduced NOx emissions
Nitrating AgentTemperature (°C)Reaction TimeYield (%)Selectivity (para/ortho ratio)
HNO3/H2SO4 (mixed acids)40-701-2 hours63-651.8-2.0
N2O4 (from Bi(NO3)3·5H2O/MgSO4)20-2530-60 minutes85-958.0-10.0
HNO3 (15.8M)20-2515-60 minutes90-959.0-15.0
5-methyl-1,3-dinitro-1H-pyrazole/Yb(OTf)3801-2 hours85-9510.0-20.0
HNO3/Montmorillonite K-1020-2530-90 minutes75-856.0-8.0
TechniquePrincipleIndustrial Scale ApplicabilityEfficiency for Isomer SeparationEnergy RequirementsChallenges
Fractional CrystallizationSolid-liquid phase equilibriaHighVery high (>99% purity)MediumCrystal growth control, mother liquor removal
Fractional DistillationBoiling point differencesHighMedium (90-95% purity)HighClose boiling points of isomers
Combined Crystallization-DistillationSequential application of both techniquesMediumHigh (95-99% purity)HighComplex equipment setup
Chromatographic SeparationAdsorption differences on stationary phaseLowVery high (>99% purity)LowNot suitable for large-scale production

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (33.33%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

4920-79-0

Wikipedia

2-Chloro-4-nitoranisole

Dates

Last modified: 08-15-2023

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